molecular formula C6H6F3NOS B8675204 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol

1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol

Cat. No. B8675204
M. Wt: 197.18 g/mol
InChI Key: OABNWHHJJMDKIB-UHFFFAOYSA-N
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Patent
US05395845

Procedure details

Using the procedure of Example 1, 2-trifluoromethyl-4-thiazolecarboxaldehyde and methyl magnesium bromide were reacted to obtain the desired product with a Rf=0.17 [hexane-ethyl acetate (7-3)].
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH:8]=[O:9])[N:7]=1.[CH3:12][Mg]Br>CCCCCC.C(OCC)(=O)C>[F:11][C:2]([F:1])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH:8]([OH:9])[CH3:12])[N:7]=1 |f:2.3|

Inputs

Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1SC=C(N1)C=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
FC(C=1SC=C(N1)C(C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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